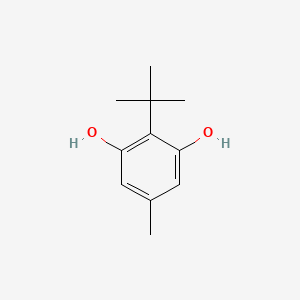
2-Tert-butyl-5-methylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-5-methylbenzene-1,3-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with tert-butyl and methyl substituents. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-methylbenzene-1,3-diol typically involves the alkylation of hydroquinone with tert-butyl alcohol and methylation using appropriate reagents. One common method involves the use of hydroquinone and tert-butyl alcohol in the presence of an acid catalyst, such as phosphoric acid, to form the tert-butyl derivative. This is followed by methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents is crucial in industrial settings to minimize by-products and enhance the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Tert-butyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-Tert-butyl-5-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
作用机制
The antioxidant properties of 2-Tert-butyl-5-methylbenzene-1,3-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This compound can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells and tissues. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
相似化合物的比较
Similar Compounds
2-Tert-butyl-4-methylphenol: Similar structure but with different positioning of the methyl group.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with two tert-butyl groups and a methyl group.
Uniqueness
2-Tert-butyl-5-methylbenzene-1,3-diol is unique due to its specific arrangement of substituents, which imparts distinct antioxidant properties. Compared to other similar compounds, it offers a balance between steric hindrance and reactivity, making it effective in various applications .
属性
CAS 编号 |
79955-60-5 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
2-tert-butyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(12)10(9(13)6-7)11(2,3)4/h5-6,12-13H,1-4H3 |
InChI 键 |
HCTNLMOMUWQHQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
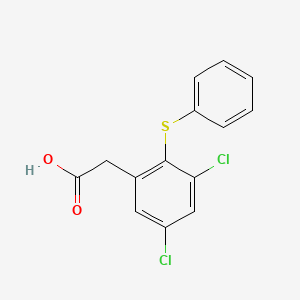

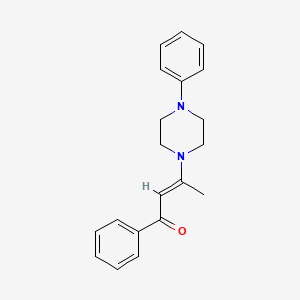
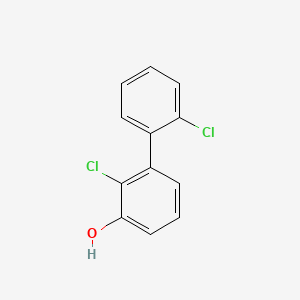
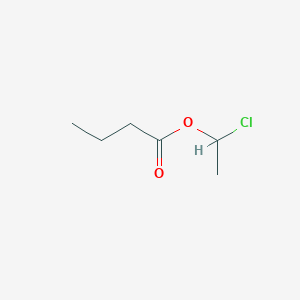



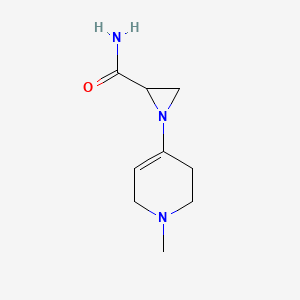


![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
